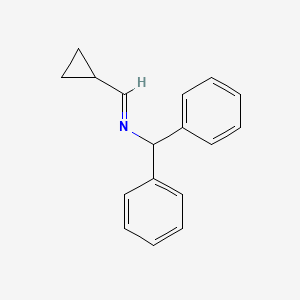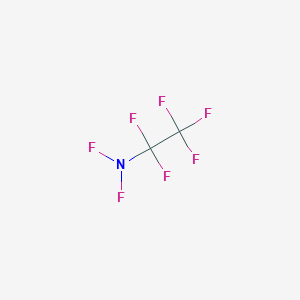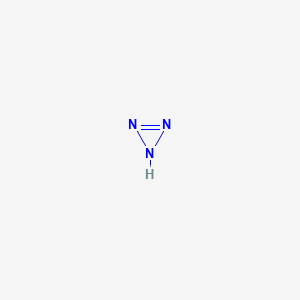
1H-Triazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triazirene is a three-membered heterocyclic compound containing three nitrogen atoms. It is known for its high reactivity and potential applications in various fields, including chemistry, biology, and industry. The compound is of particular interest due to its unique structure and the presence of multiple nitrogen atoms, which contribute to its reactivity and potential as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 1H-Triazirene typically involves the assembly of a triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Various synthetic routes have been developed, including:
Oxidative Conditions: A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions.
Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted into this compound through a series of chemical reactions.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Análisis De Reacciones Químicas
1H-Triazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into more reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include aqueous sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Triazirene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Triazirene involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms, which can form various types of bonds and interactions with other molecules. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound for scientific research .
Comparación Con Compuestos Similares
1H-Triazirene can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: Another nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
1H-1,2,4-Triazine: Known for its stability and use in various chemical reactions.
1H-Tetrazole: A four-membered nitrogen-containing ring with significant applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its three-membered ring structure and the presence of three nitrogen atoms, which contribute to its high reactivity and potential for diverse applications.
Propiedades
Número CAS |
157-29-9 |
|---|---|
Fórmula molecular |
HN3 |
Peso molecular |
43.029 g/mol |
Nombre IUPAC |
1H-triazirine |
InChI |
InChI=1S/HN3/c1-2-3-1/h(H,1,2,3) |
Clave InChI |
MZTQIUTZJNWTSX-UHFFFAOYSA-N |
SMILES canónico |
N1N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
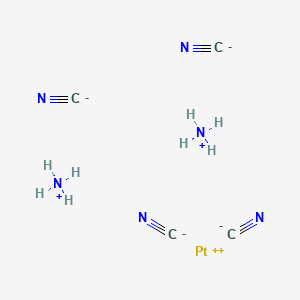

![Cyclohepta[f]indene](/img/structure/B14747578.png)


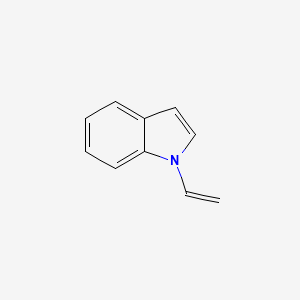
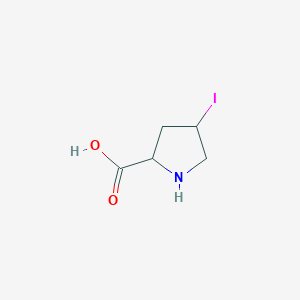
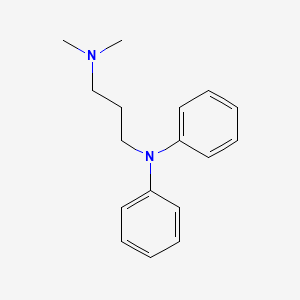
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
